molecular formula C6H8N4O5 B15175704 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol CAS No. 73332-73-7

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol

Cat. No.: B15175704
CAS No.: 73332-73-7
M. Wt: 216.15 g/mol
InChI Key: WLAGHFMQUTYMAZ-UHFFFAOYSA-N
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Description

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is an organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse chemical and biological properties, making them significant in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol typically involves the reaction of 2,4-dinitroimidazole with a suitable alkylating agent. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and dibromopropane as the alkylating agent. The reaction is carried out at an elevated temperature of around 333.15 K for approximately 2 hours. After the reaction is complete, the mixture is cooled to 298.15 K, and the product is isolated by filtration and recrystallization from acetone to obtain clear yellow crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is unique due to its specific combination of nitro groups and imidazole ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

73332-73-7

Molecular Formula

C6H8N4O5

Molecular Weight

216.15 g/mol

IUPAC Name

1-(2,4-dinitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H8N4O5/c1-4(11)2-8-3-5(9(12)13)7-6(8)10(14)15/h3-4,11H,2H2,1H3

InChI Key

WLAGHFMQUTYMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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